molecular formula C10H14O4 B14502622 Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate CAS No. 64630-99-5

Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate

Cat. No.: B14502622
CAS No.: 64630-99-5
M. Wt: 198.22 g/mol
InChI Key: FSTWEZDMLUXVJX-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (4S,5S)-spiro[23]hexane-4,5-dicarboxylate is a unique organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition, which uses photochemistry to create the spirocyclic structure. This reaction requires specific conditions, such as the presence of a photoredox catalyst and blue LED irradiation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow photochemistry. This method allows for the efficient and consistent production of the compound, ensuring high yields and purity. The use of advanced photoreactors and precise control of reaction conditions are crucial for the successful industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate stands out due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological systems .

Properties

CAS No.

64630-99-5

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

dimethyl (5S,6S)-spiro[2.3]hexane-5,6-dicarboxylate

InChI

InChI=1S/C10H14O4/c1-13-8(11)6-5-10(3-4-10)7(6)9(12)14-2/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI Key

FSTWEZDMLUXVJX-NKWVEPMBSA-N

Isomeric SMILES

COC(=O)[C@H]1CC2([C@H]1C(=O)OC)CC2

Canonical SMILES

COC(=O)C1CC2(C1C(=O)OC)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.